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An In-depth Technical Guide to Fmoc-L-Lys(Pryoc)-OH

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Compound of Interest		
Compound Name:	Fmoc-L-Lys(Pryoc)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Fmoc-L-Lys(Pryoc)-OH**, a key building block in modern peptide chemistry and bioconjugation.

Core Structure and Functionality

Fmoc-L-Lys(Pryoc)-OH, with the systematic name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propyn-1-yloxy)carbonyl]-L-lysine, is a derivative of the amino acid L-lysine designed for specific applications in peptide synthesis and modification.[1][2] Its structure is tripartite, consisting of an L-lysine backbone, an N α -Fmoc protecting group, and an N ϵ -Pryoc protecting group.

- L-Lysine Backbone: Provides the core amino acid structure. The ε-amino group of the lysine side chain is the site of the unique Pryoc modification.
- Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amino group of lysine. It is stable under acidic and mild basic conditions but can be selectively removed with a piperidine solution, a standard step in Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the sequential addition of amino acids to a growing peptide chain.



Nɛ-Pryoc Group (Propargyloxycarbonyl): This group protects the epsilon-amino group of the
lysine side chain and, crucially, contains a terminal alkyne. This alkyne functionality makes
Fmoc-L-Lys(Pryoc)-OH a valuable reagent for "click chemistry," specifically the copper(I)catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This allows for the site-specific
conjugation of the peptide to other molecules bearing an azide group, such as fluorescent
dyes, polymers, or other biomolecules.[4]

The strategic placement of these two distinct protecting groups allows for orthogonal control during peptide synthesis and subsequent modification. The Fmoc group is removed during chain elongation, while the Pryoc group remains stable and is carried through to the final peptide, ready for bioorthogonal ligation.

Physicochemical Properties

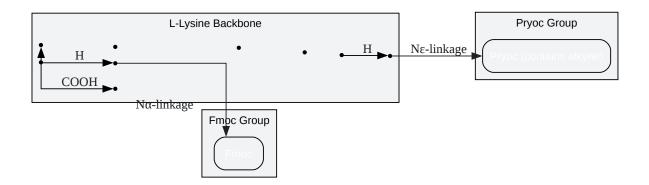
The following table summarizes the key quantitative data for **Fmoc-L-Lys(Pryoc)-OH**. Data for closely related and commonly used lysine derivatives are included for comparison.

Property	Fmoc-L- Lys(Pryoc)-OH	Fmoc-L-Lys(Boc)- OH	Fmoc-L-Lys-OH
CAS Number	1584133-25-4[1][2]	71989-26-9[5]	105047-45-8[6]
Molecular Formula	C25H26N2O6[1][2]	C26H32N2O6[5]	C21H24N2O4[7]
Molecular Weight	450.48 g/mol [1]	468.5 g/mol [5]	368.43 g/mol [7]
Appearance	White to off-white powder	White to off-white powder	White to yellow solid[7]
Melting Point	Not available	Data not available	~26.8 °C[8]
Solubility	Soluble in DMF	Soluble in DMSO[9]	Soluble in DMSO, Methanol, H2O[7]
Storage Temperature	2-8°C	2-8°C	2-8°C[8]

Mandatory Visualizations

The following diagrams illustrate the chemical structure of **Fmoc-L-Lys(Pryoc)-OH** and its application in common experimental workflows.

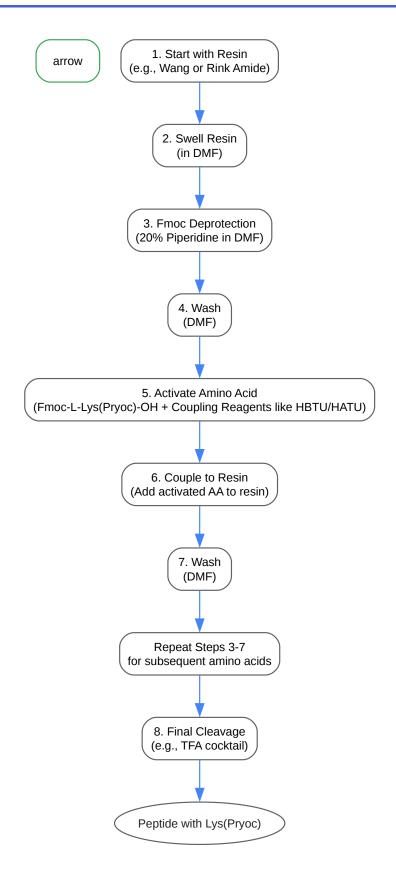




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Figure 1: Structural components of Fmoc-L-Lys(Pryoc)-OH.

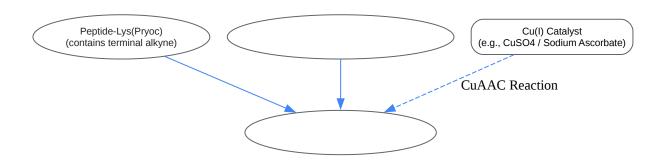




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Figure 2: Workflow for incorporating **Fmoc-L-Lys(Pryoc)-OH** in SPPS.





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Figure 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This protocol describes the manual incorporation of **Fmoc-L-Lys(Pryoc)-OH** into a peptide sequence on a solid support.

Materials:

- Fmoc-compatible resin (e.g., Rink Amide or Wang resin)
- Fmoc-L-Lys(Pryoc)-OH
- · Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Washing solvent: Dichloromethane (DCM)



Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
 (TIS)

Methodology:

- Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
- Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Lys(Pryoc)-OH (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (excluding the Pryoc group which is stable to TFA).
- Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
 Centrifuge to pellet the peptide, decant the ether, and dry the peptide product under vacuum.
 The crude peptide can then be purified by reverse-phase HPLC.



This protocol outlines a general procedure for conjugating an azide-containing molecule to a purified peptide bearing the Lys(Pryoc) residue.[3][10]

Materials:

- Purified peptide containing Lys(Pryoc)
- Azide-functionalized molecule (e.g., an azide-containing fluorophore)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper ligand (e.g., THPTA or TBTA)
- Solvent system (e.g., a mixture of water and DMSO or t-butanol)

Methodology:

- Reagent Preparation:
 - Dissolve the purified peptide-alkyne in the chosen solvent system.
 - Dissolve the azide-functionalized molecule (1.5-2 equivalents) in the same solvent.
 - Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
 - Prepare a stock solution of the copper ligand (e.g., 50 mM in water/DMSO).
- Reaction Setup:
 - In a reaction vial, combine the peptide-alkyne solution, the azide-molecule solution, and the copper ligand solution.
 - Add the CuSO₄ solution to the mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.



- · Reaction and Monitoring:
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
 - Monitor the progress of the conjugation by RP-HPLC or mass spectrometry to observe the formation of the desired product and consumption of the starting materials.
- Purification:
 - Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.
- Analysis:
 - Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

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